molecular formula C11H11BrN2S B13275210 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13275210
M. Wt: 283.19 g/mol
InChI Key: XGAKEDCZCWAZTA-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a bromine atom, a thiazole ring, and an aniline group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a thiourea derivative and an α-haloketone under acidic conditions.

    Coupling with Aniline: The final step involves coupling the brominated thiazole with an aniline derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The aniline group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with functional groups like nitro or hydroxyl.

    Reduction Products: Reduced derivatives with amine or alkyl groups.

Scientific Research Applications

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and aniline group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methylaniline: Similar structure but lacks the thiazole ring.

    2,4-disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.

Uniqueness

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to the combination of the bromine atom, thiazole ring, and aniline group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3

InChI Key

XGAKEDCZCWAZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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